molecular formula C21H24N2O3 B2453185 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide CAS No. 941978-74-1

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2453185
CAS No.: 941978-74-1
M. Wt: 352.434
InChI Key: PSWYUCGRSWALEC-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound supplied for research and development purposes. This phenylacetamide derivative features a methoxyphenyl group linked to a 2-oxopiperidinyl (lactam) moiety, a structural motif found in compounds with diverse biological activities . The integration of the 3-methylphenylacetamide group further contributes to its potential as a scaffold in medicinal chemistry research . As a high-purity research chemical, it is designed for in-vitro investigations in fields such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical pathway analysis. Researchers can utilize this compound to explore its physicochemical properties and interactions with biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. All necessary handling, storage, and safety data are provided in the associated documentation. Researchers are responsible for ensuring safe laboratory practices and compliance with all local and international regulations concerning the use of chemical substances.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-6-5-7-16(12-15)13-20(24)22-17-9-10-18(19(14-17)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12,14H,3-4,8,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWYUCGRSWALEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the available data on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C24H24N2O3
  • Molecular Weight : 388.4590 g/mol
  • CAS Number : 941873-44-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Receptor Modulation : It may act on certain receptors, leading to modulation of signaling pathways associated with various diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Mechanism : The compound appears to induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor growth .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • In Vitro Studies : Tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound demonstrated:

  • Cell Lines Tested : Various human cancer cell lines, including breast and colon cancer.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.

Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties:

  • Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
  • Findings : Zones of inhibition were recorded, suggesting effective antimicrobial activity at specific concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructure SimilarityBiological ActivityUnique Features
ApixabanOxopiperidine coreAnticoagulantDirect FXa inhibitor
Indole DerivativesIndole nucleusDiverse activitiesVaries widely in function

Preparation Methods

Synthesis of 4-Fluoro-3-Methoxy-Nitrobenzene

The initial step involves nitration of 3-methoxyfluorobenzene under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C, yielding 4-fluoro-3-methoxy-nitrobenzene. This intermediate serves as the electrophilic partner for subsequent nucleophilic substitution.

Introduction of the 2-Oxopiperidin-1-Yl Group

Piperidin-2-one, activated via deprotonation with sodium hydride (NaH) in dry tetrahydrofuran (THF), undergoes nucleophilic aromatic substitution with 4-fluoro-3-methoxy-nitrobenzene at 80°C for 24 hours. The reaction proceeds via displacement of the para-fluorine, facilitated by the electron-donating methoxy group, to yield 3-methoxy-4-(2-oxopiperidin-1-yl)-nitrobenzene (Yield: 58–62%).

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing 3-methoxy-4-(2-oxopiperidin-1-yl)aniline. This step is critical for subsequent acylation and typically achieves >90% conversion.

Acetylation with 2-(3-Methylphenyl)Acetyl Chloride

The aniline intermediate reacts with 2-(3-methylphenyl)acetyl chloride (prepared via treatment of 2-(3-methylphenyl)acetic acid with thionyl chloride) in dichloromethane (DCM) and triethylamine (TEA) at 0°C. The acetamide product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 65–70% of the target compound.

Key Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.25–7.18 (m, 4H, ArH), 6.92 (d, J = 8.5 Hz, 1H, ArH), 4.21 (s, 2H, –CH₂–), 3.85 (s, 3H, –OCH₃), 3.42–3.35 (m, 4H, piperidinone), 2.36 (s, 3H, –CH₃).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Buchwald-Hartwig Amination Route

Preparation of 4-Bromo-3-Methoxyaniline

Bromination of 3-methoxyaniline with N-bromosuccinimide (NBS) in acetic acid at 25°C selectively substitutes the para position, yielding 4-bromo-3-methoxyaniline (Yield: 82%).

Palladium-Catalyzed Coupling with Piperidin-2-One

Employing Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C), the aryl bromide couples with piperidin-2-one to form 3-methoxy-4-(2-oxopiperidin-1-yl)aniline. Optimization studies indicate that ligand choice (Xantphos vs. BINAP) significantly impacts yield, with Xantphos providing superior results (55–60% yield).

Acylation and Purification

Following the protocol outlined in Section 1.4, the aniline is acetylated to furnish the target compound.

Reductive Amination and Lactamization

Synthesis of 4-Amino-3-Methoxyphenylpentan-2-One

Condensation of 4-amino-3-methoxyphenol with levulinic acid (4-oxopentanoic acid) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) forms an intermediate amide. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in methanol yields 4-(3-oxopentyl)-3-methoxyaniline.

Cyclization to Piperidinone

Heating the linear ketone-amine in toluene with p-toluenesulfonic acid (PTSA) induces cyclization, forming the 2-oxopiperidin-1-yl moiety via intramolecular lactamization (Yield: 50–55%).

Final Acylation Step

The resultant aniline is acetylated as described previously.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 32–37 28–33 25–30
Key Advantage Scalability Direct C–N bond formation Avoids halogenated intermediates
Limitations Low functional group tolerance High catalyst load Multi-step cyclization

Mechanistic Insights and Optimization

Role of Base in Nucleophilic Substitution

In Route 1, NaH enhances the nucleophilicity of piperidin-2-one by deprotonating the lactam nitrogen, enabling attack on the electron-deficient aryl fluoride. Alternative bases (K₂CO₃, DBU) result in incomplete conversion (<40%).

Ligand Effects in Buchwald-Hartwig Coupling

Bulky, electron-rich ligands like Xantphos stabilize the palladium center, mitigating side reactions such as β-hydride elimination. Replacing Xantphos with triphenylphosphine reduces yield to <20%.

Lactamization Kinetics

In Route 3, cyclization proceeds via a six-membered transition state, with rate acceleration observed in polar aprotic solvents (DMF > toluene > THF).

Scalability and Industrial Considerations

Route 1 offers the highest scalability due to straightforward purification (crystallization from ethanol/water). However, Route 2’s use of palladium catalysts necessitates rigorous metal removal (<10 ppm) for pharmaceutical applications.

Q & A

Basic: What are the recommended synthetic routes for preparing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, and how can purity be optimized?

Methodological Answer:
The synthesis of structurally analogous acetamides (e.g., orexin receptor antagonists) typically involves:

Etherification : Reacting phenolic intermediates with alkyl halides (e.g., 2-(bromomethyl)pyridine) under basic conditions (K₂CO₃, DMSO, 50°C) to introduce methoxy or substituted alkoxy groups .

Amide Coupling : Using coupling agents like HATU with DMSO as a solvent for reacting carboxylic acids (e.g., 3-methylphenylacetic acid) with amines (e.g., 3-methoxy-4-(2-oxopiperidin-1-yl)aniline). This method achieves high yields (up to 100%) and minimizes side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate pure compounds.

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